molecular formula C25H29N3O6S B7702479 N-{2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide (non-preferred name)

N-{2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide (non-preferred name)

Cat. No.: B7702479
M. Wt: 499.6 g/mol
InChI Key: VJYSECFNFBXOHE-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylidene hydrazine moiety, a furan ring, and a benzenesulfonamide group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of N-{2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include the following steps:

    Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 3-ethoxy-4-propoxybenzaldehyde with hydrazine to form the benzylidene hydrazine intermediate.

    Coupling with Furan-2-ylmethylamine: The intermediate is then reacted with furan-2-ylmethylamine to introduce the furan ring.

    Introduction of the Benzenesulfonamide Group: Finally, the compound is reacted with benzenesulfonyl chloride to introduce the benzenesulfonamide group.

The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

N-{2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation may target the hydrazine moiety or the furan ring, leading to the formation of different products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Medicine: If the compound shows promising biological activity, it can be further developed into a therapeutic agent. Its mechanism of action and molecular targets would need to be thoroughly investigated.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylidene hydrazine moiety may play a key role in its activity, potentially through the formation of reactive intermediates or the inhibition of specific enzymes.

Comparison with Similar Compounds

N-{2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:

    N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide: This compound has a similar structure but with different substituents on the benzylidene group.

    N-{2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide: This compound contains chlorine atoms on the benzylidene group, which may alter its chemical and biological properties.

Properties

IUPAC Name

2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-3-14-34-23-13-12-20(16-24(23)32-4-2)17-26-27-25(29)19-28(18-21-9-8-15-33-21)35(30,31)22-10-6-5-7-11-22/h5-13,15-17H,3-4,14,18-19H2,1-2H3,(H,27,29)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYSECFNFBXOHE-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.